2-Fluoro-6-(trifluoromethyl)phenylacetic acid
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Overview
Description
Flolan, also known as epoprostenol, is a synthetic form of prostacyclin (prostaglandin I2). It is a potent vasodilator and inhibitor of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension (PAH). Flolan is known for its rapid onset and short half-life, making it a critical therapeutic agent in managing severe cases of PAH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flolan involves several steps, starting from the precursor arachidonic acid. The key steps include:
Cyclization: Arachidonic acid undergoes cyclization to form prostaglandin G2 (PGG2) and subsequently prostaglandin H2 (PGH2).
Reduction and Isomerization: PGH2 is then reduced and isomerized to form prostacyclin (PGI2).
Purification: The final product, epoprostenol, is purified through various chromatographic techniques to ensure high purity and efficacy.
Industrial Production Methods
Industrial production of Flolan involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:
Fermentation: Using genetically modified microorganisms to produce arachidonic acid.
Chemical Synthesis: Large-scale chemical synthesis of prostacyclin from arachidonic acid.
Chemical Reactions Analysis
Types of Reactions
Flolan undergoes several types of chemical reactions, including:
Oxidation: Flolan can be oxidized to form 6-keto-prostaglandin F1α, a less active metabolite.
Reduction: Reduction reactions can convert Flolan into various prostaglandin derivatives.
Substitution: Substitution reactions can modify the functional groups on the Flolan molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Various metal catalysts, such as palladium on carbon, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
6-keto-prostaglandin F1α: Formed through oxidation.
Prostaglandin Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Flolan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and vascular biology.
Medicine: Extensively used in clinical research for the treatment of PAH and other cardiovascular diseases.
Industry: Applied in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Flolan exerts its effects through the following mechanisms:
Vasodilation: Flolan binds to prostacyclin receptors on vascular smooth muscle cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent vasodilation.
Inhibition of Platelet Aggregation: Flolan inhibits platelet aggregation by increasing cAMP levels in platelets, preventing the formation of blood clots.
Anti-inflammatory Effects: Flolan reduces the production of pro-inflammatory cytokines and increases anti-inflammatory cytokines
Comparison with Similar Compounds
Flolan is compared with other similar compounds such as:
Iloprost: Another synthetic prostacyclin analog with a longer half-life than Flolan.
Treprostinil: A prostacyclin analog with similar vasodilatory and anti-platelet effects but with a longer duration of action.
Selexipag: A non-prostanoid prostacyclin receptor agonist with oral bioavailability
Uniqueness
Flolan’s rapid onset and short half-life make it unique among prostacyclin analogs, providing quick relief in acute settings of PAH. Its effectiveness in improving exercise capacity and reducing symptoms in severe PAH patients highlights its clinical significance .
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Properties
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXIGDPHHXXMMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372162 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179946-32-8 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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